Product packaging for Boc-Val-Arg-AMC(Cat. No.:)

Boc-Val-Arg-AMC

Cat. No.: B13334515
M. Wt: 530.6 g/mol
InChI Key: SMJOUAXRYZJGQZ-RXVVDRJESA-N
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Description

Contextual Overview of Fluorogenic Peptide Substrates in Enzymology

Fluorogenic peptide substrates are indispensable tools in modern enzymology, offering a sensitive and continuous method for measuring protease activity. biosynth.comnih.gov These synthetic molecules are engineered with two key components: a peptide sequence that is recognized and cleaved by a specific protease, and a fluorophore that is chemically linked to the peptide. biosynth.com In their intact state, the fluorescence of the fluorophore is typically quenched. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. biosynth.commdpi.com This change in fluorescence intensity is directly proportional to the rate of the enzymatic reaction, allowing for real-time kinetic analysis. mdpi.comvulcanchem.com

The versatility of fluorogenic substrates stems from the ability to customize the peptide sequence to target a wide range of proteases with high specificity. nih.gov Different fluorophores, such as 7-amino-4-methylcoumarin (B1665955) (AMC), can be employed, each with distinct excitation and emission wavelengths. biosynth.comjazindia.com This adaptability makes them suitable for various applications, from basic research into enzyme mechanisms to high-throughput screening of potential drug candidates. chemimpex.comnetascientific.com

Historical Development and Significance of Boc-Val-Arg-AMC in Protease Assays

The development of fluorogenic substrates like this compound marked a significant advancement in the study of proteases. While the precise timeline of its initial synthesis is not extensively documented in the provided search results, the broader class of fluorogenic substrates containing 7-amino-4-methylcoumarin (AMC) gained prominence for their utility in detecting and quantifying the activity of arginine-specific proteases like thrombin and trypsin. pubcompare.ai

The significance of this compound lies in its specific design. The peptide sequence, Valine-Arginine, is a recognition site for certain trypsin-like serine proteases. medchemexpress.commedchemexpress.com The "Boc" group (tert-butoxycarbonyl) is a protecting group attached to the valine residue, which enhances the substrate's stability and facilitates its handling in experimental settings. chemimpex.comchemimpex.com The real innovation, however, is the attachment of the AMC fluorophore. When a target protease cleaves the amide bond between the arginine residue and the AMC molecule, the AMC is liberated, producing a fluorescent signal that can be detected and quantified. vulcanchem.compubcompare.ai This provides a clear and measurable output directly correlated with enzyme activity. vulcanchem.com

Over time, this compound and its analogs, such as Boc-Val-Pro-Arg-AMC, have become standard reagents in biochemical and medical research. medchemexpress.comadipogen.comresearchgate.net They are used to study the kinetics of various proteases, screen for enzyme inhibitors, and investigate the role of proteases in diseases. netascientific.comavantorsciences.comnih.gov For instance, variations of this substrate have been used to study enzymes involved in blood coagulation, inflammation, and even the infectivity of viruses. avantorsciences.comnih.gov The reliability and sensitivity of these substrates have made them invaluable for elucidating the complex roles of proteases in health and disease. chemimpex.com

Interactive Data Table: Physicochemical Properties of this compound HCl

PropertyValue
CAS Number 113865-96-6 chemimpex.com
Molecular Formula C26H39ClN6O6 vulcanchem.com
Molecular Weight 567.1 g/mol vulcanchem.com
Appearance White to off-white powder chemicalbook.com
Solubility Poor aqueous solubility; requires initial dissolution in an organic solvent like DMSO. vulcanchem.com
Storage Temperature 2–8°C vulcanchem.comchemimpex.com
Fluorescence Parameters Excitation (λex) = 380 nm, Emission (λem) = 450 nm vulcanchem.com
Optimal Assay Buffer Tris-HCl (pH 8.0) vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38N6O6 B13334515 Boc-Val-Arg-AMC

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H38N6O6

Molecular Weight

530.6 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C26H38N6O6/c1-14(2)21(31-25(36)38-26(4,5)6)23(35)32(18(22(27)34)8-7-11-30-24(28)29)16-9-10-17-15(3)12-20(33)37-19(17)13-16/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H2,27,34)(H,31,36)(H4,28,29,30)/t18-,21-/m0/s1

InChI Key

SMJOUAXRYZJGQZ-RXVVDRJESA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Enzymatic Specificity and Substrate Hydrolysis Kinetics of Boc Val Arg Amc and Val Arg Amc Derivatives

Thrombin and Coagulation Cascade Proteases

Specificity and Hydrolysis by α-Thrombin

Boc-Val-Pro-Arg-AMC is recognized as a specific and highly sensitive fluorogenic substrate for α-thrombin, a key serine protease in the coagulation cascade. avantorsciences.comaatbio.com The specificity of this substrate is attributed to the peptide sequence Val-Pro-Arg, which mimics a natural cleavage site for thrombin. The presence of the Boc protecting group enhances the stability of the peptide by preventing non-specific degradation. vulcanchem.com Upon binding, α-thrombin catalyzes the hydrolysis of the peptide bond C-terminal to the arginine residue, releasing the fluorescent AMC group. vulcanchem.com This reaction allows for the quantification of thrombin activity. While Boc-Val-Pro-Arg-AMC is a preferred substrate for thrombin, it can also be hydrolyzed by other trypsin-like enzymes, including trypsin itself, tryptase from rat mast cells, and the ascidian sperm enzymes acrosin and spermosin. avantorsciences.comfishersci.combachem.com

Substrate for Thrombin-Staphylocoagulase Complex

In addition to being a substrate for free α-thrombin, Boc-Val-Pro-Arg-AMC is also effectively cleaved by the thrombin-staphylocoagulase complex. avantorsciences.comfishersci.com Staphylocoagulase is an extracellular protein produced by Staphylococcus aureus that binds to prothrombin to form a complex, activating it without the typical proteolytic cleavage. The resulting complex possesses thrombin-like activity. The Km value of the α-thrombin-staphylocoagulase complex for Boc-Val-Pro-Arg-AMC has been reported to be 25 μM. aatbio.com

Kinetic Parameters (Km, kcat) for Thrombin Hydrolysis

The enzymatic hydrolysis of Boc-Val-Pro-Arg-AMC by α-thrombin has been characterized by determining its Michaelis-Menten kinetic parameters. The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of the affinity between the enzyme and substrate, has been reported to be 21 μM for α-thrombin. aatbio.comfishersci.comadipogen.combachem.com The catalytic rate constant (kcat), representing the turnover number of the enzyme, has been determined to be 105 s⁻¹ or 109 s⁻¹. aatbio.comadipogen.combachem.comglpbio.com For the thrombin-staphylocoagulase complex, the reported Km is 25 μM and the kcat is 89 s⁻¹. aatbio.comadipogen.com Another study reported a Km of 160 µM and a kcat of 0.032 s⁻¹ for the hydrolysis of Boc-Val-Arg-AMC by thrombin. benthamopen.com

Kinetic Parameters for the Hydrolysis of Boc-Val-Pro-Arg-AMC
EnzymeKm (μM)kcat (s⁻¹)Source
α-Thrombin21105 aatbio.comfishersci.combachem.comglpbio.com
α-Thrombin21109 adipogen.com
α-Thrombin1600.032 benthamopen.com
α-Thrombin-Staphylocoagulase Complex2589 aatbio.comadipogen.com

Application in Thrombin Generation Assays and Coagulation Monitoring

The reliable and specific nature of this compound as a thrombin substrate makes it a valuable tool in clinical diagnostics and hematological research. It is a key component in thrombin generation tests (TGT), which are used to quantify the activity of activated coagulation factors. vulcanchem.com These assays can be employed to detect thrombogenic risks in biological products, such as factor XIa in human intravenous immunoglobulin. vulcanchem.com Furthermore, this compound can be used to monitor thrombin activity in plasma samples. medchemexpress.com In a microfluidic whole blood clotting assay, Boc-Val-Pro-Arg-AMC was used to detect the activity of non-elutable thrombin bound to a clot. nih.gov The fluorescence-based readout of assays using this substrate offers an advantage over chromogenic methods, as it is less susceptible to interference from hemolyzed samples. vulcanchem.com

Kallikrein-Related Peptidases (KLKs)

Substrate Recognition by Human Kallikrein 5 and 8 (using Boc-Val-Pro-Arg-AMC)

Boc-Val-Pro-Arg-AMC also serves as a substrate for certain members of the kallikrein-related peptidase (KLK) family, specifically human kallikrein 5 (hK5) and human kallikrein 8 (hK8). adipogen.combiocompare.com The ability of these enzymes to cleave Boc-Val-Pro-Arg-AMC is utilized in activity assays. For instance, the enzymatic activity of recombinant human kallikrein 5 can be measured by its ability to cleave this fluorogenic peptide substrate. rndsystems.com Similarly, the specific activity of recombinant human kallikrein 8 is determined by its cleavage of Boc-Val-Pro-Arg-AMC. novusbio.comrndsystems.com

Role in Epidermal Proteolytic Cascade Studies (using Boc-Val-Pro-Arg-AMC)

The fluorogenic peptide substrate Boc-Val-Pro-Arg-AMC serves as a critical tool in elucidating the complex proteolytic cascades that govern epidermal homeostasis and pathology. Its specific sequence makes it an effective substrate for various kallikrein-related peptidases (KLKs), which are key players in the process of skin desquamation (shedding). capes.gov.br Studies have utilized Boc-Val-Pro-Arg-AMC to investigate the activation mechanisms of these enzymes, particularly in the context of Netherton syndrome, a severe skin disorder caused by a deficiency in the serine protease inhibitor LEKTI. nih.govresearchgate.net

Research has identified the membrane-anchored serine protease matriptase as a prime candidate for initiating the epidermal kallikrein cascade. nih.gov While pro-kallikreins, such as pro-KLK5 and pro-KLK7, exhibit minimal intrinsic activity, matriptase can efficiently activate them. researchgate.netresearchgate.net This activation is quantified by measuring the release of the fluorescent AMC molecule from Boc-Val-Pro-Arg-AMC. nih.govresearchgate.net In one study, incubating 50 nM of either pro-KLK5 or pro-KLK7 alone resulted in very low hydrolysis of the substrate; however, the addition of just 2.5 nM of matriptase led to a significant, time-dependent increase in fluorescence, indicating robust pro-kallikrein activation. researchgate.net Once activated, KLK5 can further propagate the cascade by activating both itself and pro-KLK7. researchgate.net

This substrate is also employed in assays for other related epidermal proteases like KLK14, which is implicated in the degradation of adhesion structures in the stratum corneum. rndsystems.com The specific activity of recombinant human KLK14 can be measured by its ability to cleave Boc-Val-Pro-Arg-AMC. rndsystems.com In contrast, other proteases like prostasin, which can be activated by matriptase, have been shown to be poor activators of epidermal pro-kallikreins. nih.govresearchgate.net

Table 1: Key Proteases in the Epidermal Cascade Studied with Boc-Val-Pro-Arg-AMC

ProteaseRole in CascadeInteraction with Boc-Val-Pro-Arg-AMCReference(s)
Matriptase Initiator/ActivatorDoes not directly cleave substrate in these assays, but activates pro-kallikreins which do. nih.gov, researchgate.net
Kallikrein 5 (KLK5) Pro-enzyme / Active ProteaseThe active form efficiently hydrolyzes the substrate. Used to measure its activation from pro-KLK5. nih.gov, researchgate.net
Kallikrein 7 (KLK7) Pro-enzyme / Active ProteaseThe active form efficiently hydrolyzes the substrate. Used to measure its activation from pro-KLK7. researchgate.net, researchgate.net
Kallikrein 14 (KLK14) Active ProteaseThe substrate is used to measure the specific enzymatic activity of KLK14. rndsystems.com
Prostasin GPI-anchored ProteaseShown to be a poor activator of pro-kallikreins that would cleave the substrate. nih.gov

Trypsin and Related Serine Proteases

The peptide substrate Boc-Val-Pro-Arg-AMC is susceptible to hydrolysis by a range of trypsin-like serine proteases beyond the epidermal kallikreins. avantorsciences.combachem.commobitec.comechelon-inc.comglpbio.com These include the well-characterized digestive enzyme trypsin and the mast cell protease tryptase. avantorsciences.combachem.commobitec.comechelon-inc.comglpbio.com

Furthermore, the substrate is cleaved by two distinct trypsin-like enzymes found in the sperm of the ascidian Halocynthia roretzi: acrosin and spermosin. avantorsciences.commobitec.comechelon-inc.comglpbio.com Detailed studies have revealed significant differences in the substrate specificity of these two sperm proteases. nih.gov Acrosin exhibits a relatively broad specificity, while spermosin is characterized by a very narrow substrate preference. nih.gov Among a dozen different peptide-AMC substrates tested, spermosin was found to hydrolyze only Boc-Val-Pro-Arg-AMC, highlighting its unique and highly restricted specificity. nih.gov The distinct inhibitor sensitivities and substrate specificities of acrosin and spermosin suggest they play different roles in fertilization. nih.govnih.gov

Table 2: Hydrolysis of Boc-Val-Pro-Arg-AMC by Various Serine Proteases

EnzymeSource/TypeFindingReference(s)
Trypsin Pancreatic Serine ProteaseReadily hydrolyzes the substrate. mobitec.com, echelon-inc.com, glpbio.com
Tryptase Mast Cell Serine ProteaseHydrolyzes the substrate. avantorsciences.com, mobitec.com, glpbio.com
Acrosin Ascidian Sperm ProteaseHydrolyzes the substrate as part of a broader substrate specificity. nih.gov
Spermosin Ascidian Sperm ProteaseShows very narrow and high specificity for this substrate. nih.gov

Boc-Val-Pro-Arg-AMC is also recognized and cleaved by the Kex2 endoprotease (also known as kexin or proteinase yscF). avantorsciences.combachem.commobitec.comechelon-inc.comglpbio.com Kex2 is a calcium-dependent serine protease located in the membranes of yeast α-cells, where it is involved in processing pro-hormones. avantorsciences.comglpbio.com Its ability to hydrolyze this synthetic peptide demonstrates a substrate recognition pattern that overlaps with that of trypsin-like enzymes, specifically the cleavage after an arginine residue.

Investigation of Other Protease Activities (e.g., related to cancer biology)

Proteolytic activity capable of hydrolyzing the substrate Boc-Val-Pro-Arg-MCA (a close analog of the AMC substrate) has been identified as a potential biomarker in cancer research, particularly for oral cancer. escholarship.orgaacrjournals.org Elevated levels of this protease activity have been observed in cells and tissues at a higher risk of cancer development. escholarship.org For instance, increased activity was found in the oral mucosal cells of patients with oral leukoplakia, a precancerous condition. aacrjournals.orgresearchgate.net

In a clinical trial involving patients with oral leukoplakia, the change in this protease activity following treatment was significantly correlated with changes in the levels of the neu oncoprotein, suggesting its utility as a biomarker for monitoring treatment response. aacrjournals.org A specific substrate hydrolysis method was developed to reliably measure this activity in human oral mucosal cells. researchgate.net Dose-response experiments showed that the rate of Boc-Val-Pro-Arg-MCA hydrolysis was directly proportional to the concentration of protein from oral mucosal cell samples. researchgate.net

This substrate has also been instrumental in studying the interplay between pathogenic bacteria and cancer-related host enzymes. In the context of oral health, proteases from the bacterium Porphyromonas gingivalis (gingipains) can disrupt the balance of the human kallikrein system. Boc-Val-Pro-Arg-AMC was used to demonstrate that the gingipain Kgp can activate pro-KLK13, a kallikrein implicated in cancer pathways. nih.gov The substrate was also used to measure the total trypsin-like activity in human saliva and to quantify its inhibition by the endogenous inhibitor SPINK6. nih.gov

Methodological Frameworks and Assay Development Using Boc Val Arg Amc

Principles of Fluorometric Detection and Signal Generation

Boc-Val-Arg-AMC is a fluorogenic substrate designed for the detection of specific protease activity. medchemexpress.com The core principle of its use in fluorometric assays lies in the quenching of the fluorescent signal of the 7-amino-4-methylcoumarin (B1665955) (AMC) group when it is part of the intact peptide. iris-biotech.de The peptide itself, consisting of Boc-Val-Arg, is non-fluorescent. aatbio.com

Upon enzymatic cleavage of the peptide bond between arginine (Arg) and AMC by a target protease, the AMC molecule is released. pubcompare.ai This liberation of free AMC results in a significant increase in fluorescence, which can be measured using a fluorometer. iris-biotech.de The intensity of the fluorescent signal is directly proportional to the amount of AMC released and, consequently, to the activity of the enzyme.

The excitation and emission wavelengths for the liberated AMC are typically around 360-380 nm and 460-470 nm, respectively. aatbio.comubpbio.com This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, as the substrate itself has very weak fluorescence compared to the cleaved product. iris-biotech.de This property makes this compound and similar AMC-based substrates highly sensitive for detecting and quantifying protease activity. medchemexpress.com

Optimization of Enzyme Assay Conditions (e.g., pH, temperature, buffer composition)

The accuracy and reliability of protease activity measurements using this compound are highly dependent on the optimization of several key assay parameters. These include pH, temperature, and the composition of the buffer.

pH: The optimal pH for a given enzyme assay is critical as enzyme activity is highly pH-dependent. For instance, studies on cathepsin L from silver carp (B13450389) muscle determined an optimal pH of 5.0 for its activity. acs.org In contrast, assays for trypsin-like serine proteases often utilize a buffer with a pH around 8.0. medchemexpress.com The choice of buffer, such as McIlvaine's buffer (a combination of sodium phosphate (B84403) and citrate) or Tris-HCl, is crucial for maintaining the desired pH throughout the experiment. medchemexpress.comacs.org

Temperature: Enzyme kinetics are also significantly influenced by temperature. Assays are typically performed at a constant, controlled temperature to ensure reproducibility. For example, some trypsin activity assays are incubated at 55°C, while others are conducted at 37°C for extended periods. pubcompare.aimedchemexpress.com The optimal temperature can vary between enzymes; for example, the purified cathepsin L from silver carp showed maximum activity at 55°C. acs.org

Buffer Composition: The components of the assay buffer can also impact enzyme activity. The inclusion of certain ions or reagents may be necessary for optimal enzyme function or stability. For example, studies on the effects of metal ions on cathepsin L activity involved incubating the enzyme with various metals in a sodium phosphate buffer. acs.org The concentration of the substrate, this compound, is another critical factor that needs to be optimized and is often used at concentrations in the micromolar range. medchemexpress.com

In Vitro Applications in Protease Activity Measurement

This compound is a versatile substrate for measuring the activity of a range of proteases in vitro. It is particularly effective for trypsin-like serine proteases. medchemexpress.com Its applications span from basic research in enzymology to more applied studies in clinical diagnostics.

This substrate has been instrumental in characterizing the activity of various enzymes. For example, it is used to measure the activity of thrombin and the thrombin-staphylocoagulase complex. bachem.com It is also hydrolyzed by other proteases such as trypsin, tryptase from rat mast cells, and certain trypsin-like enzymes from marine organisms. bachem.comavantorsciences.com

In a clinical research context, this compound has been employed to measure protease activity in human oral mucosal cells as a potential biomarker in cancer prevention studies. escholarship.org The assay's ability to reliably quantify changes in protease activity highlights its utility in monitoring biological processes and the effects of therapeutic interventions. escholarship.org Furthermore, this substrate has been used to assess thrombin activity in colonic samples in models of colitis. uantwerpen.be

The following table provides examples of proteases that can be assayed using this compound and similar substrates:

EnzymeSubstrateSource/Application
ThrombinBoc-Val-Pro-Arg-AMCCoagulation studies bachem.com
TrypsinBoc-Val-Pro-Arg-AMCGeneral protease activity medchemexpress.com
TryptaseBoc-Val-Pro-Arg-AMCMast cell studies bachem.com
FurinBoc-Arg-Val-Arg-Arg-AMCProtein processing studies fishersci.com
KallikreinsBoc-Val-Pro-Arg-AMCSkin disease research google.com

Development of High-Throughput Screening Assays for Enzyme Modulators

The fluorogenic nature of this compound makes it highly suitable for the development of high-throughput screening (HTS) assays aimed at discovering enzyme modulators. nih.gov HTS allows for the rapid testing of large numbers of compounds to identify potential inhibitors or activators of a target enzyme.

The principle of an HTS assay using this compound involves incubating the target protease with the substrate and a library of test compounds in a multi-well plate format. A decrease in the fluorescent signal compared to a control without an inhibitor indicates that the test compound is inhibiting the enzyme's activity. Conversely, an increase in signal would suggest activation.

These assays are critical in drug discovery for identifying new therapeutic agents. For example, HTS assays have been developed for screening inhibitors of proteases like TMPRSS2, which is relevant in viral entry pathways. researchgate.net The simplicity and sensitivity of fluorimetric assays using substrates like this compound are advantageous for large-scale screening campaigns. nih.gov The use of acoustic dispensers for adding reagents in nanoliter volumes further enhances the throughput and reduces the cost of these screens. researchgate.net

The development of such assays requires careful optimization of reaction conditions to ensure that the results are robust and reproducible. This includes determining the appropriate concentrations of the enzyme and substrate to achieve a linear reaction rate over the course of the assay.

Advanced Research Applications of Boc Val Arg Amc in Biological Systems

Elucidation of Protease Mechanisms and Pathways

Boc-Val-Arg-AMC is instrumental in studying the activity and specificity of trypsin-like serine proteases, which play critical roles in numerous physiological and pathological processes. vulcanchem.commedchemexpress.com The substrate's cleavage releases the fluorescent molecule AMC, and the intensity of this fluorescence is directly proportional to the enzyme's activity, enabling detailed kinetic analysis. vulcanchem.com

The compound is particularly effective for assaying thrombin activity and is a key reagent in thrombin generation tests. vulcanchem.com Its specificity for the hydrophobic binding pocket of thrombin minimizes cross-reactivity with other serine proteases, ensuring accurate measurements. vulcanchem.com Beyond thrombin, this substrate is also used to study a range of other proteases. For instance, a related compound, Boc-Val-Pro-Arg-AMC, is a highly specific and fluorogenic substrate for both thrombin and the thrombin-staphylocoagulase complex. bachem.comavantorsciences.com It is also cleaved by trypsin, tryptase from mast cells, and certain enzymes from sperm. bachem.comavantorsciences.com Furthermore, Boc-Val-Pro-Arg-AMC is utilized to measure the activity of human kallikrein 4 and kallikrein 8, proteases implicated in tissue remodeling and cancer. adipogen.comrndsystems.com The versatility of these substrates allows researchers to investigate complex proteolytic cascades, such as those involved in blood coagulation and inflammation, providing critical insights into their underlying mechanisms. vulcanchem.comuantwerpen.be

Role in Biomarker Identification and Monitoring

The measurement of protease activity using this compound and its analogs has emerged as a valuable strategy for identifying and monitoring biomarkers associated with various diseases, including cancer. Elevated proteolytic activity is a known characteristic of premalignant and malignant tissues. escholarship.org

A notable application is in the study of oral leukoplakia, a precancerous condition. Research has demonstrated that the protease activity that hydrolyzes the Boc-Val-Pro-Arg-MCA substrate is significantly elevated in human oral mucosal cells of patients with oral leukoplakia. escholarship.orgresearchgate.net This specific protease activity has been investigated as a potential biomarker for oral cancer prevention studies. escholarship.org A clinical trial involving patients treated with the Bowman-Birk Inhibitor Concentrate (BBIC) found a strong correlation between the changes in this protease activity in oral mucosal cells and the levels of the oncoprotein neu, another cancer biomarker, in both oral cells and serum. escholarship.org This suggests that monitoring protease activity with substrates like Boc-Val-Pro-Arg-MCA could be as effective as measuring neu expression for tracking disease progression and response to therapy. escholarship.org The high levels of this protease activity in oral mucosal cells necessitate specialized assay conditions to ensure reliable measurements. escholarship.org

Applications in Investigating Microbial Pathogenesis

Understanding the mechanisms by which microbes cause disease is a central goal of microbial pathogenesis research. nih.govosu.edu Proteases secreted by pathogenic bacteria are often key virulence factors that contribute to tissue damage and evasion of the host immune system. This compound and related substrates are valuable for detecting and characterizing these microbial proteases.

A significant application is in the detection of Staphylococcus aureus, including methicillin-resistant strains (MRSA). A variant substrate, Boc-Val-Pro-Arg-AMC, has been successfully used for the rapid detection of MRSA. adipogen.comaatbio.comaatbio.com This substrate is sensitive to the α-thrombin-staphylocoagulase complex, an enzymatic complex formed by S. aureus that is a key indicator of its presence. adipogen.com Furthermore, studies on Netherton Syndrome, a severe skin disease, have shown that proteases from S. aureus, such as staphopains, contribute to the breakdown of the skin barrier. nih.gov The interplay between host proteases and those from colonizing S. aureus can be monitored using fluorogenic substrates, shedding light on how this bacterium exacerbates skin lesions. pubcompare.ainih.gov By enabling the quantification of specific bacterial protease activity, these substrates help researchers to dissect the molecular mechanisms of infection and identify potential targets for antimicrobial therapies. nih.govmedchemexpress.com

Contributions to Drug Discovery and Development of Enzyme Inhibitors

The development of assays using this compound has significantly contributed to drug discovery, particularly in the screening for and characterization of protease inhibitors. chemimpex.comnetascientific.comchemimpex.com These assays are readily adaptable for high-throughput screening (HTS), allowing for the rapid testing of large compound libraries to identify potential drug candidates that can modulate protease activity. nih.govacs.org

This substrate is crucial for identifying inhibitors of proteases involved in viral entry, such as TMPRSS2, which is essential for the priming of the spike protein of viruses like SARS-CoV-2. vulcanchem.comacs.org Researchers have developed robust, HTS-amenable biochemical assays using substrates like Boc-Gln-Ala-Arg-AMC to screen for TMPRSS2 inhibitors. acs.orgbiorxiv.org Similarly, related substrates like Boc-Arg-Val-Arg-Arg-AMC are used to screen for inhibitors of furin, another host protease involved in viral and bacterial pathogenesis. researchgate.netbachem.commedchemexpress.com The ability to precisely measure the inhibition of these key enzymes allows for the identification and optimization of potent and selective inhibitors, which are critical for developing new antiviral and other therapeutic agents. chemimpex.comnih.gov

Table of Physicochemical Properties of this compound HCl

Property Value Source(s)
Molecular Formula C₂₆H₃₉ClN₆O₆ vulcanchem.com
Molecular Weight 567.1 g/mol vulcanchem.com
Appearance White to off-white powder chemimpex.com
Purity ≥95% cymitquimica.com
Solubility Soluble in DMSO vulcanchem.com
Storage Temperature 2–8°C vulcanchem.com
Excitation Wavelength 380 nm vulcanchem.com

| Emission Wavelength | 450 nm | vulcanchem.com |

Synthetic Strategies, Structural Features, and Derivatives of Boc Val Arg Amc

Chemical Synthesis Methodologies for Boc-Val-Arg-AMC and Related Fluorogenic Peptides

The synthesis of this compound and similar fluorogenic peptides is a multi-step process that primarily involves solid-phase peptide synthesis (SPPS) or solution-phase methods. rsc.orgstanford.edu A common strategy involves the sequential coupling of amino acids to a solid support, followed by the attachment of the fluorophore and subsequent cleavage from the resin. rsc.orgthermofisher.com

A general synthetic route can be outlined as follows:

Amino Group Protection: The N-termini of the amino acids (valine and arginine) are protected to prevent unwanted side reactions during peptide bond formation. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group for this purpose. vulcanchem.comlibretexts.org

Coupling to Solid Support: The C-terminal amino acid (arginine) is typically attached to a solid resin, which acts as a protecting group for the C-terminus and facilitates purification during the synthesis. thermofisher.com

Peptide Chain Elongation: The subsequent amino acid (valine), with its N-terminus protected by a Boc group, is coupled to the resin-bound arginine. This cycle of deprotection of the N-terminus and coupling of the next protected amino acid is repeated to build the desired peptide sequence. thermofisher.comlibretexts.org

Coupling with AMC: The protected dipeptide (Boc-Val-Arg) is then conjugated to the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. vulcanchem.com This is often achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). vulcanchem.com

Deprotection and Purification: Finally, the Boc protecting groups are removed, typically under acidic conditions using reagents like trifluoroacetic acid (TFA). vulcanchem.comlibretexts.org The final product is then cleaved from the solid support and purified, often using high-performance liquid chromatography (HPLC), to achieve a high degree of purity. vulcanchem.com

Alternatively, solution-phase synthesis can be employed, where the peptide is assembled in a solvent and purified after each step. While more laborious, this method can be advantageous for certain complex peptides. nih.gov

Functional Role of the Boc Protecting Group and AMC Fluorophore

The specific chemical groups within this compound each serve a critical function in its role as a fluorogenic substrate.

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group used to temporarily block the N-terminal amino group of the peptide. thermofisher.comamericanpeptidesociety.org Its primary functions are:

Preventing Unwanted Reactions: By protecting the amino group, it ensures that the coupling reactions occur specifically at the desired carboxyl group, preventing the formation of side products and ensuring the correct peptide sequence. thermofisher.comcreative-peptides.com

Facilitating Controlled Synthesis: The Boc group's relative ease of removal under specific acidic conditions allows for a controlled, stepwise elongation of the peptide chain. libretexts.orgamericanpeptidesociety.org This controlled synthesis is essential for producing a homogenous final product. thermofisher.com

Enhancing Stability: The presence of the Boc group can also enhance the stability of the peptide by protecting it from non-specific degradation. vulcanchem.com

AMC Fluorophore: The 7-amino-4-methylcoumarin (AMC) group is a widely used fluorophore in enzyme assays. iris-biotech.denih.gov Its key features include:

Fluorogenic Nature: In the intact this compound substrate, the fluorescence of the AMC moiety is quenched due to the amide bond linking it to the peptide. caymanchem.comubiqbio.com

Signal Generation upon Cleavage: When a protease cleaves the amide bond between the arginine residue and the AMC group, the free AMC is released. vulcanchem.comcaymanchem.com This free AMC fluoresces strongly upon excitation, typically around 345-350 nm, with an emission maximum around 445-460 nm. caymanchem.comubiqbio.com

High Sensitivity: The significant increase in fluorescence upon cleavage allows for the highly sensitive detection of enzyme activity, enabling the measurement of even low levels of proteolytic activity. iris-biotech.denih.gov This makes AMC-based substrates valuable for kinetic studies and inhibitor screening. ubiqbio.comnih.gov

Design and Synthesis of Val-Arg-AMC Derivatives with Modified P2 or P3 Positions

To investigate the substrate specificity of various proteases and to develop more selective inhibitors, derivatives of Val-Arg-AMC with modifications at the P2 (Val) or P3 positions are often synthesized. eurekaselect.comnih.gov The P-site nomenclature describes the amino acid residues of the substrate relative to the cleavage site, with P1 being the residue immediately N-terminal to the scissile bond.

The design of these derivatives often involves a rational drug design strategy, which may include molecular modeling and docking studies to predict how modifications will affect binding to the enzyme's active site. eurekaselect.commdpi.com For instance, researchers have synthesized series of compounds with different amino acids or non-natural moieties at the P2 and P3 positions to probe the structural requirements of the enzyme's S2 and S3 binding pockets. uni-mainz.detandfonline.com

The synthesis of these derivatives generally follows the same principles of peptide synthesis as for this compound, with the desired modified amino acid or building block being incorporated at the appropriate step in the synthetic sequence. beilstein-journals.orgacs.orgmdpi.com For example, to create a derivative with a different P2 residue, that specific amino acid would be coupled to the resin-bound arginine instead of valine. uni-marburg.de

Studies have shown that modifications at the P2 and P3 positions can significantly impact the substrate's affinity and the rate of cleavage by the target enzyme. nih.govtandfonline.comuni-marburg.de For example, replacing the P3 valine in a similar substrate with tert-leucine (Tle) has been shown to alter the Michaelis constant (KM), indicating a change in substrate binding. uni-marburg.de

Comparative Analysis of Different Fluorogenic Leaving Groups (e.g., AMC vs. ACC)

While AMC is a commonly used fluorogenic leaving group, other coumarin-based fluorophores have been developed to offer improved properties for certain applications. One such alternative is 7-amino-4-carbamoylmethylcoumarin (ACC). nih.govnih.gov

A comparative analysis of AMC and ACC reveals several key differences:

Feature7-amino-4-methylcoumarin (AMC)7-amino-4-carbamoylmethylcoumarin (ACC)
Quantum Yield LowerApproximately 3-fold higher than AMC nih.govnih.gov
Fluorescence Sensitivity GoodHigher, allowing for more sensitive detection nih.gov
Excitation/Emission Maxima (Free Fluorophore) ~345-350 nm / ~445-460 nm caymanchem.comubiqbio.com~350 nm / ~450 nm nih.gov
Synthesis Widely used and establishedBifunctional nature facilitates efficient solid-phase synthesis nih.govnih.gov
Assay Conditions Standard concentrations of enzyme and substrateAllows for reduced enzyme and substrate concentrations nih.govnih.gov
Application in Libraries Suitable for substrate librariesEnhanced fluorescence allows for a greater number of substrates in a single assay, increasing library diversity nih.govnih.gov

This table is generated based on data from scientific research articles. caymanchem.comubiqbio.comnih.govnih.gov

The higher quantum yield of ACC translates to a brighter fluorescent signal upon cleavage, which is particularly advantageous when assaying proteases that are available in limited quantities or when high sensitivity is paramount. nih.gov Studies have shown that substrates incorporating ACC exhibit comparable kinetic profiles to their AMC-containing counterparts, validating its use for determining substrate specificity. nih.govnih.gov The bifunctional nature of ACC also streamlines the synthesis of substrate libraries using Fmoc-based solid-phase techniques. nih.govnih.gov Another derivative, 7-aminocoumarin-4-acetic acid (ACA), has also been shown to be a viable alternative, in some cases increasing the specificity constants of enzymes compared to AMC substrates. acs.org

Comparative Studies and Methodological Enhancements with Boc Val Arg Amc

Relative Performance Against Other Fluorogenic Substrates in Protease Assays (e.g., Z-Gly-Gly-Arg-AMC)

The selection of a fluorogenic substrate is critical for the sensitivity and specificity of a protease assay. Substrates are designed to mimic the natural cleavage sequence of a target protease, with cleavage releasing a fluorescent molecule, typically 7-amino-4-methylcoumarin (B1665955) (AMC). The performance of Boc-Val-Arg-AMC is often evaluated relative to other substrates designed for the same or similar enzymes, such as trypsin-like serine proteases. A common comparator is Z-Gly-Gly-Arg-AMC, which is also used for assaying enzymes like thrombin and urokinase. evitachem.com

While direct, side-by-side kinetic comparisons in a single study are not always available, performance can be inferred from kinetic constants reported in the literature for specific enzymes. For instance, the closely related substrate, Boc-Val-Pro-Arg-AMC, is a highly sensitive and specific substrate for thrombin. bachem.com For α-thrombin, the Kcat value for Boc-Val-Pro-Arg-AMC has been reported as 105 s⁻¹, with a Km of 21 µM. aatbio.com In contrast, Z-Gly-Gly-Arg-AMC is also a well-established thrombin substrate used in coagulation assays. evitachem.com The choice between these substrates often depends on the specific isoform of the protease, the assay conditions, and the desired balance between sensitivity (kcat/Km) and substrate solubility.

Another class of fluorophores, such as 7-amino-4-carbamoylmethylcoumarin (ACC), has been developed to offer improved fluorescence properties over AMC. pnas.orgnih.gov ACC exhibits an approximately 2.8 to 3-fold higher fluorescence quantum yield than AMC, which permits a reduction in both enzyme and substrate concentrations in assays. pnas.orgnih.gov This enhanced sensitivity is particularly advantageous when working with proteases that are available in limited quantities or when screening large compound libraries where minimizing reagent use is crucial. nih.gov Studies comparing ACC and AMC-conjugated substrates for the same peptide sequence (e.g., for thrombin) have shown comparable kinetic constants (kcat and Km), demonstrating that the improved signal is due to the fluorophore itself and not an alteration of enzyme-substrate interaction. nih.gov

Table 1: Comparison of Fluorogenic Leaving Groups
FluorophoreRelative Quantum YieldTypical Excitation (nm)Typical Emission (nm)Key Advantage
AMC (7-amino-4-methylcoumarin)1.0x~360-380~440-460Widely established and used. nih.gov
ACC (7-amino-4-carbamoylmethylcoumarin)~2.8-3.0x~380~460Higher sensitivity allows for lower reagent concentrations. pnas.orgnih.gov

Strategies for Mitigating Fluorescence Quenching

A significant challenge in fluorescence-based protease assays is the potential for fluorescence quenching, where the signal from the released fluorophore (e.g., AMC) is diminished by other components in the assay. This can lead to false negatives or an underestimation of protease activity. Quenching can be caused by the substrate itself at high concentrations, the test compounds in inhibitor screening, or components of the biological sample.

Several strategies are employed to mitigate this issue:

Counter-Screening: A primary method to identify false-positive inhibitors that act by quenching fluorescence is to perform a counter-assay. In this control experiment, the test compounds are added to a solution containing a known concentration of free AMC, equivalent to that produced in the enzymatic reaction. If a compound reduces the fluorescence in this assay, it is flagged as a potential quencher and not a true inhibitor. biorxiv.org

Use of Red-Shifted Fluorophores: Background fluorescence from test compounds or biological materials is often more pronounced in the ultraviolet or blue region of the spectrum where AMC emits light. biosyntan.de A common mitigation strategy is to use substrates with red-shifted fluorophores, such as Rhodamine 110 (Rh110). Rh110-based substrates are excited at ~492 nm and emit at ~529 nm, a spectral region with less interference from library compounds, which can result in fewer false hits and up to 300-fold higher sensitivity compared to AMC substrates. biosyntan.de

Förster Resonance Energy Transfer (FRET): FRET-based substrates provide another alternative. In this design, the peptide is labeled with two different molecules: a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon proteolytic cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. biosyntan.de This "turn-on" signal mechanism provides a high signal-to-noise ratio and is less susceptible to general quenching effects.

Kinetic Analysis: Monitoring the reaction progress in real-time can help distinguish true inhibition from quenching. True inhibitors affect the rate of the reaction (the slope of the fluorescence vs. time plot), whereas quenchers typically cause a static, immediate drop in fluorescence intensity without affecting the reaction rate.

Advances in Protease Specificity Profiling using Substrate Libraries

Determining the substrate specificity of a protease is crucial for understanding its biological function and for designing selective inhibitors and probes. This compound and similar fluorogenic peptides are fundamental components of substrate libraries used for large-scale specificity profiling.

Early approaches utilized positional scanning synthetic combinatorial libraries (PS-SCL) where a diverse set of fluorogenic tetrapeptides is synthesized. renyi.hu In these libraries, one position (e.g., P1, P2, P3, or P4) is systematically fixed with a specific amino acid, while the other positions contain a mixture of amino acids. By measuring the cleavage rates across these sub-libraries, a detailed profile of the protease's preferences at each position can be rapidly determined. pnas.orgrenyi.hu The development of the ACC fluorophore enhanced this technique, as its brighter fluorescence allowed for the creation of larger and more diverse libraries. pnas.org

More recent and powerful advances have coupled genetically encoded substrate libraries with next-generation sequencing (NGS), a method known as Substrate Phage Display coupled with Next Generation Sequencing (SPD-NGS). pnas.orgbiorxiv.org This technique offers a dramatic increase in the depth of profiling compared to traditional synthetic libraries.

Key features of SPD-NGS include:

Unprecedented Depth: SPD-NGS allows for sequence coverage that is 1,000 to 10,000-fold deeper than state-of-the-art synthetic peptide libraries. pnas.orgbiorxiv.org This enables the identification of a vast number of unique cleavage sites, providing a highly detailed and quantitative picture of substrate specificity. biorxiv.org

Identification of Natural Substrates: In addition to libraries of random peptides, phage libraries can be constructed to display tiled sequences from the entire human proteome. pnas.orgbiorxiv.org Screening a protease against such a library can identify its natural linear cleavage sites within human proteins, offering direct biological insights. pnas.orgbiorxiv.org

Quantitative Analysis: The frequency of each cleaved sequence identified through NGS provides a quantitative measure of its efficiency as a substrate. This data can be used to generate highly accurate position-specific scoring matrices (PSSMs) that define the consensus cleavage motif for the protease. biorxiv.orgnih.gov

These advanced methods, which evolved from foundational work with individual fluorogenic substrates like this compound, have revolutionized the study of proteases, enabling a depth of understanding of their specificity that was previously unattainable. pnas.orgnih.gov

Table 2: Evolution of Protease Specificity Profiling Techniques
TechniqueLibrary TypeReadout MethodKey Advantage
Individual Substrate KineticsSingle synthetic peptides (e.g., this compound)FluorometryPrecise kinetic measurements (Km, kcat). aatbio.com
PS-SCLCombinatorial synthetic peptides (AMC/ACC)FluorometryRapid profiling of P1-P4 preferences. pnas.orgrenyi.hu
SPD-NGSGenetically encoded phage display librariesNext-Generation SequencingMassively deep profiling (>1000x coverage) and identification of natural substrates. pnas.orgbiorxiv.orgbiorxiv.org

Emerging Research Avenues and Future Perspectives for Boc Val Arg Amc

Integration with Advanced Analytical Techniques

The fundamental application of Boc-Val-Arg-AMC involves monitoring the rate of AMC release using standard spectrofluorometers or microplate readers. However, its integration into more advanced analytical platforms is unlocking new layers of information about enzyme function and dynamics.

One such advanced application is its use in Fluorescence Resonance Energy Transfer (FRET) -based assays. nih.govbachem.com In a typical FRET substrate design, the peptide backbone is labeled at two distinct positions with a donor fluorophore and a quencher molecule. nih.govnih.govbiosyntan.de In the intact substrate, the proximity of the quencher dampens the donor's fluorescence. Upon proteolytic cleavage of the peptide sequence, the donor and quencher are separated, disrupting the energy transfer and leading to a significant increase in the donor's fluorescence. nih.govbiosyntan.de This method provides a high signal-to-noise ratio and is a powerful tool for continuous kinetic measurements of protease activity. nih.gov

Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Lifetime Imaging (FLIM) are other sophisticated techniques where substrates like this compound are being applied. aatbio.com FCS measures fluctuations in fluorescence intensity within a microscopic observation volume to determine the concentration and diffusion speed of fluorescent particles. Cleavage of the substrate results in two smaller, faster-diffusing fragments (the cleaved peptide and free AMC), which can be distinguished from the larger, intact substrate, allowing for precise measurement of enzymatic rates even at very low concentrations. FLIM, on the other hand, measures the decay rate of fluorescence, which can be sensitive to the molecular environment of the fluorophore. The fluorescence lifetime of AMC may change upon its release from the peptide, providing another parameter to monitor reaction progress, often with greater robustness against artifacts that can affect simple intensity measurements.

These advanced techniques, summarized in the table below, offer significant advantages over conventional fluorescence intensity assays, including higher sensitivity, reduced background interference, and the ability to perform measurements in complex biological environments, such as within living cells.

Analytical TechniquePrinciple of OperationAdvantage for Protease Assays
Spectrofluorometry Measures the intensity of emitted light after excitation at a specific wavelength.Simple, widely available for basic kinetic analysis.
FRET Assay Measures the transfer of energy between a donor fluorophore and a quencher molecule. Cleavage separates the pair, restoring fluorescence. nih.govnih.govHigh signal-to-noise ratio, suitable for high-throughput screening. biosyntan.de
Fluorescence Correlation Spectroscopy (FCS) Analyzes fluorescence fluctuations caused by molecules diffusing through a tiny focal volume to determine concentration and size. aatbio.comHigh sensitivity, suitable for single-molecule detection and analysis in complex mixtures.
Fluorescence Lifetime Imaging (FLIM) Measures the rate of fluorescence decay after excitation. This lifetime can be environmentally sensitive. aatbio.comRobust against concentration artifacts and background fluorescence, provides spatial information in cellular imaging.

Potential for Novel Diagnostic Probe Development

The specificity of protease substrates like this compound has spurred research into their development as targeted probes for diagnostic applications, ranging from infectious disease detection to intraoperative cancer imaging.

A notable application is in the rapid detection of Methicillin-resistant Staphylococcus aureus (MRSA) . aatbio.combiossusa.com Certain proteases expressed by S. aureus can cleave specific peptide substrates. Assays utilizing fluorogenic substrates like Boc-Val-Pro-Arg-AMC, a close analog, have been developed to detect this activity, offering a potential route for rapid bacterial identification compared to traditional culture methods. aatbio.combiossusa.com

In the field of forensic science , fluorogenic probes have been explored for the detection of bodily fluids. For instance, substrates targeting proteases found in high concentrations in saliva can be used to identify saliva stains at a crime scene. biosynth.com While some methods rely on the intrinsic fluorescence of amino acids like tryptophan in salivary enzymes, nih.govnih.govresearchgate.netjcdr.net the principle of using specific enzymatic activity for detection offers a path to higher specificity.

Perhaps one of the most advanced applications is in intraoperative cancer imaging . Many cancers, including ovarian cancer, overexpress certain proteases that are involved in tumor invasion and metastasis. nih.govnih.gov This has led to the development of near-infrared (NIR) activatable fluorescent probes. nih.gov These probes are administered intravenously and accumulate in tumor tissue. Proteases on the surface of cancer cells cleave the probe, releasing a potent NIR fluorophore and causing the tumor to light up. In preclinical murine models of ovarian cancer, this technique has been shown to significantly improve the detection of small metastatic foci compared to standard white-light inspection, potentially enabling more complete tumor removal during cytoreductive surgery. nih.govnih.gov This approach represents a direct evolution from simple substrates like this compound to sophisticated, clinically translatable imaging agents.

Diagnostic AreaApplication PrincipleResearch Finding
Infectious Disease Detection of MRSA-specific protease activity. aatbio.combiossusa.comSubstrates such as Boc-Val-Pro-Arg-AMC have been used for the rapid detection of MRSA. aatbio.combiossusa.com
Forensic Science Identification of saliva stains by detecting specific protease activity. biosynth.comFluorogenic substrates can be used to investigate deposits of saliva in situ. biosynth.com
Oncology Intraoperative imaging of protease activity in tumors. nih.govIn preclinical models, NIR protease-activatable probes improved ovarian cancer metastasis detection sensitivity to 100% from 69% with white light. nih.gov

Rational Design Principles for Enhanced Selectivity and Sensitivity

While this compound is a useful tool, its selectivity can be limited, as many trypsin-like proteases recognize the Arg residue. A major focus of current research is the rational design of next-generation substrates with enhanced selectivity for a single target protease and greater sensitivity for detecting low levels of activity.

A primary strategy involves modifying the peptide recognition sequence . The development of combinatorial library methods, such as Positional Scanning-Synthetic Combinatorial Libraries (PS-SCLs), allows researchers to rapidly screen thousands of peptide variations to identify the optimal sequence for a specific protease. pnas.orgnih.govsinica.edu.tw This approach creates a detailed "fingerprint" of the protease's preferences at multiple positions (P1, P2, P3, P4, etc.), enabling the design of highly selective substrates. pnas.org Furthermore, incorporating unnatural amino acids into the peptide sequence can drastically improve selectivity and metabolic stability, as these novel side chains can exploit unique binding pockets in the target enzyme that are not recognized by other proteases. nih.govnih.gov

Another key avenue is the modification of the fluorophore . While AMC is widely used, it requires UV excitation, which can cause cytotoxicity and background autofluorescence in biological samples. biosyntan.deacs.org To overcome this, researchers have developed substrates using alternative fluorophores:

7-amino-4-carbamoylmethylcoumarin (ACC): This AMC derivative exhibits a 3-fold higher quantum yield, which directly translates to greater sensitivity, allowing for the use of lower enzyme and substrate concentrations. pnas.orgnih.gov

Rhodamine-based fluorophores: These dyes have excitation and emission wavelengths in the visible spectrum (red-shifted), which significantly reduces background interference from biological molecules, leading to fewer false positives in screening assays. biosyntan.de

Spirocyclized fluorophores: An advanced design strategy involves using rhodamine derivatives that are held in a non-fluorescent, spirocyclized form. acs.orgnih.gov The peptide substrate acts as a lock on this structure. Upon cleavage, the fluorophore is released and undergoes a structural rearrangement to its open, highly fluorescent form, creating a probe with a very high signal-to-noise ratio. acs.orgnih.gov

By combining optimized peptide sequences with advanced fluorophores, it is possible to create highly specialized probes tailored for specific biological questions or diagnostic applications.

Design StrategyApproachOutcome
Peptide Optimization Screening combinatorial libraries (PS-SCL, HyCoSuL) to map protease specificity. pnas.orgnih.govIdentification of highly specific peptide sequences for target proteases.
Peptide Optimization Incorporating unnatural amino acids into the peptide sequence. nih.govnih.govEnhanced selectivity and increased metabolic stability.
Fluorophore Enhancement Replacing AMC with higher quantum yield fluorophores like ACC. nih.govIncreased signal intensity and assay sensitivity.
Fluorophore Enhancement Using red-shifted fluorophores (e.g., Rhodamine) or spirocyclized probes. biosyntan.deacs.orgReduced background autofluorescence and improved signal-to-noise ratio.

Q & A

Q. How is Boc-Val-Arg-AMC utilized in protease activity assays, and what are its key advantages?

this compound is a fluorogenic substrate widely used to measure protease activity. Upon cleavage by proteases (e.g., thrombin), the AMC (7-amino-4-methylcoumarin) group is released, emitting fluorescence proportional to enzyme activity. Its advantages include high sensitivity due to low background fluorescence and compatibility with real-time kinetic assays. Standard protocols involve substrate dilution in buffer (e.g., Tris-HCl, pH 8.0) and monitoring fluorescence at 360/460 nm (excitation/emission) .

Q. What are the standard protocols for preparing and validating this compound solutions?

Substrate solubility and stability are critical. Dissolve this compound in DMSO (10–20 mM stock) and dilute in assay buffer to working concentrations (typically 50–200 μM). Validate via kinetic assays: pre-warm substrate and enzyme, measure initial reaction rates, and confirm linear fluorescence increase over time. Include negative controls (e.g., enzyme inhibitors like leupeptin) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thrombin activity measurements between this compound and other substrates (e.g., Z-Gly-Gly-Arg-AMC)?

Comparative studies show this compound exhibits lower catalytic efficiency (kcat/Kmk_{cat}/K_m) for thrombin compared to Z-Gly-Gly-Arg-AMC, leading to delayed saturation curves . To resolve discrepancies:

  • Assay optimization : Adjust plasma volume (e.g., 25 µL vs. 80 µL) to account for substrate efficiency differences.
  • Interference checks : Test plasma proteins (e.g., albumin) that may quench fluorescence or compete for substrate binding .
  • Parallel validation : Cross-validate results with chromogenic substrates or activity-based probes.

Q. What experimental strategies minimize plasma protein interference in this compound-based thrombin generation assays?

Plasma proteins like albumin can reduce fluorescence recovery. Mitigation strategies include:

  • Sample dilution : Reduce protein concentration while maintaining thrombin activity.
  • Additive screening : Incorporate detergents (e.g., Tween-20) to prevent nonspecific binding.
  • Calibration curves : Use internal standards (e.g., recombinant thrombin) to normalize activity across samples .

Q. How can researchers design experiments to validate protease specificity when using this compound?

Specificity validation requires:

  • Inhibitor panels : Test protease inhibitors (e.g., aprotinin for serine proteases) to confirm target-selective cleavage.
  • Mutant enzymes : Use catalytically inactive mutants (e.g., thrombin S195A) as negative controls.
  • Orthogonal assays : Compare results with immunoblotting or mass spectrometry-based cleavage detection .

Data Analysis & Contradiction Resolution

Q. How should researchers analyze conflicting kinetic data from this compound-based assays in different experimental settings?

Contradictions often arise from variations in substrate purity, buffer composition, or enzyme sources. Steps for resolution:

  • Substrate QC : Verify purity via HPLC and mass spectrometry.
  • Buffer consistency : Ensure identical pH, ionic strength, and cofactors (e.g., Ca²⁺ for thrombin).
  • Inter-lab replication : Share protocols with collaborators to isolate variables .

Q. What statistical approaches are recommended for interpreting dose-response data in this compound drug screening assays?

Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Include replicates (n ≥ 3) and assess outliers via Grubbs’ test. For heterogeneous data (e.g., partial inhibition), apply mixed-model ANOVA or Bayesian hierarchical modeling .

Methodological Optimization

Q. How can fluorescence signal drift in this compound assays be troubleshooted?

Drift may result from photobleaching or temperature fluctuations. Solutions:

  • Temperature control : Use thermostatted plate readers.
  • Light exposure limits : Reduce excitation light duration.
  • Reference standards : Include a stable fluorescent dye (e.g., fluorescein) for signal normalization .

Q. What are the best practices for scaling this compound assays from microplate to high-throughput formats?

Optimize for miniaturization:

  • Volume reduction : Validate assays in 384-well plates with ≤ 50 µL reaction volumes.
  • Automation : Use liquid handlers for substrate dispensing.
  • Z’-factor calculation : Ensure robustness (Z’ > 0.5) for HTS compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.